molecular formula C11H14O4S B13826618 Methyl 3-(benzenesulfonyl)-2-methylpropanoate CAS No. 38435-13-1

Methyl 3-(benzenesulfonyl)-2-methylpropanoate

Cat. No.: B13826618
CAS No.: 38435-13-1
M. Wt: 242.29 g/mol
InChI Key: PNNZEINSFNGHTH-UHFFFAOYSA-N
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Description

Methyl 3-Phenylsulfonylisobutyrate is an organic compound with the molecular formula C12H14O4S It is a sulfone derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring and an isobutyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Phenylsulfonylisobutyrate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl isobutyrate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl ester linkage.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-Phenylsulfonylisobutyrate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Phenylsulfonylisobutyrate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-Phenylsulfonylisobutyrate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its sulfonyl group, which can mimic biological sulfonates.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Methyl 3-Phenylsulfonylisobutyrate exerts its effects is primarily through its interaction with biological molecules. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Methyl 3-Phenylsulfonylpropionate: Similar structure but with a propionate ester instead of isobutyrate.

    Phenylsulfonylacetic Acid: Contains a sulfonyl group attached to an acetic acid moiety.

    Methyl 4-Phenylsulfonylbutyrate: Similar structure but with a butyrate ester.

Uniqueness: Methyl 3-Phenylsulfonylisobutyrate is unique due to its specific ester linkage and the steric effects imparted by the isobutyrate group. These structural features can influence its reactivity and interactions with other molecules, making it distinct from other sulfone derivatives.

Properties

CAS No.

38435-13-1

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 3-(benzenesulfonyl)-2-methylpropanoate

InChI

InChI=1S/C11H14O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

PNNZEINSFNGHTH-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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